molecular formula C19H15NO6 B11462397 (4Z)-4-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one

(4Z)-4-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B11462397
M. Wt: 353.3 g/mol
InChI Key: OWQNREVZKUNBHP-JYRVWZFOSA-N
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Description

(4Z)-4-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, an oxazole ring, and a phenyl group

Preparation Methods

The synthesis of (4Z)-4-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one typically involves multiple steps, starting with the preparation of the benzodioxole and oxazole intermediates. The reaction conditions often include the use of polar solvents and acidic or basic catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity, as well as scaling up the reaction to meet commercial demands .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides or hydroxyl groups are introduced into the molecule. Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various solvents. .

Scientific Research Applications

(4Z)-4-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4Z)-4-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, (4Z)-4-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one stands out due to its unique combination of structural features and properties. Similar compounds include other benzodioxole and oxazole derivatives, which may have different biological activities and chemical reactivities. The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting effects on its chemical and biological behavior .

Properties

Molecular Formula

C19H15NO6

Molecular Weight

353.3 g/mol

IUPAC Name

(4Z)-4-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C19H15NO6/c1-22-14-9-12(15(23-2)17-16(14)24-10-25-17)8-13-19(21)26-18(20-13)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3/b13-8-

InChI Key

OWQNREVZKUNBHP-JYRVWZFOSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)C=C3C(=O)OC(=N3)C4=CC=CC=C4)OC)OCO2

Origin of Product

United States

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